molecular formula C10H16O B1210335 (+)-cis-Carveol CAS No. 7632-16-8

(+)-cis-Carveol

Cat. No. B1210335
CAS RN: 7632-16-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-UWVGGRQHSA-N
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Description

(+)-cis-Carveol, also known as (1s, 5s)-carveol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (+)-cis-Carveol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (+)-cis-carveol is primarily located in the cytoplasm. Outside of the human body, (+)-cis-carveol can be found in caraway, dill, and herbs and spices. This makes (+)-cis-carveol a potential biomarker for the consumption of these food products.
(+)-cis-carveol is the (1S,5S)-stereoisomer of carveol. It is an enantiomer of a (-)-cis-carveol.

Scientific Research Applications

Biotransformation and Microbial Applications

  • Biotransformation with Euglena gracilis Z : Euglena gracilis Z can selectively biotransform (+)-cis-carveol, leading to the dehydrogenation of carveols and the production of carvones, dihydrocarvones, and dihydrocarveols. This process displays unique enantio- and diastereoselectivity (Noma & Asakawa, 1992).
  • Microbial Allyl Rearrangement : Microorganisms can perform an enantioselective hydrolysis of (+)-cis-carveol acetates, leading to the production of chiral cis and trans-carveols and their enantiomeric acetates. Different microbial species show varying levels of enantioselectivity and optical purities in the products (Oritani & Yamashita, 1980).
  • Conversion by Streptomyces : Streptomyces species can convert (+)-cis-carveol into novel monoterpenes, demonstrating the potential of microbial processes in the transformation of terpene alcohols (Noma & Nishimura, 1987).

Chemical and Physical Properties

  • Rotational Spectroscopy Study : A detailed rotational spectroscopy study of cis- and trans-(−)-carveol has been conducted, providing insights into the conformational dynamics of these monoterpenoids. This study can enhance the understanding of the physical and chemical properties of carveols (Hazrah et al., 2021).

Applications in Synthesis and Industry

  • Synthesis of Fragrance and Flavor Compounds : (+)-cis-Carveol is valuable in the synthesis of fragrance and flavor compounds. For example, the isomerization of α-pinene oxide to trans-carveol, which is used in perfumes and food flavors, has been studied for more efficient synthesis methods (Štekrová et al., 2015).

Potential Therapeutic Applications

  • Neuroprotective Effects : Research has indicated that (-)-cis-carveol might have neuroprotective effects against β-amyloid-peptide 1-42-induced memory impairment and oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Hritcu et al., 2020).
  • Antidiabetic Potential : Computational and pharmacological evaluations of carveol have shown promising results in its antidiabetic potential, indicating its binding affinity against different diabetes-related targets and demonstrating antidiabetic, anti-hyperlipidemic, and hepatoprotective actions (Ahmed et al., 2020).

properties

IUPAC Name

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036408
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-cis-Carveol

CAS RN

7632-16-8
Record name cis-Carveol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7632-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carveol, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEOL, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HAD4FX2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (+)-cis-Carveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,270
Citations
L Hritcu, RS Boiangiu, MC de Morais… - BioMed Research …, 2020 - hindawi.com
… The results of this study demonstrated that (-)-cis-carveol … )-cis-carveol reduced hippocampal oxidative stress caused by Aβ1-42. Our results suggested that the use of (-)-cis-carveol may …
Number of citations: 13 www.hindawi.com
B Ravindranath, P Srinivas - Tetrahedron, 1983 - Elsevier
The title reaction yielded trans-carvyl chloride 2 and pinol 3. The formation of pinol and the specific rotation of the carvyl chloride are affected by the presence of acid. The implications of …
Number of citations: 7 www.sciencedirect.com
AF Thomas, G Ohloff - Helvetica Chimica Acta, 1970 - Wiley Online Library
… These points, and the evidence for the intervention of a different mechanism at higher temperature, are presented in this paper, using the reaction with optically active cis-carveol. In …
Number of citations: 20 onlinelibrary.wiley.com
AS Hazrah, M Al-Jabiri, R Speelman… - Physical Chemistry …, 2021 - pubs.rsc.org
… For cis-carveol the analogous conformers were found but with the hydroxyl in a equatorial position, in addition to an axial isopropenyl conformer. To interpret the experimental intensity …
Number of citations: 6 pubs.rsc.org
CCCR De Carvalho, MMR da Fonseca - Tetrahedron: Asymmetry, 2003 - Elsevier
… ; 4 production of trans and cis-carveol and carvone by enzymes from the plants Solanum aviculare and Dioscorea deltoidea; 5 formation of trans and cis-carveol and carvone by the …
Number of citations: 30 www.sciencedirect.com
HJ Bouwmeester, JAR Davies… - Journal of agricultural …, 1995 - ACS Publications
… total measured monoterpene content, 0.45% being transcarveol and 0.24% cis-carveol. Only (+)-cis-carveol content was clearly lower than that of the other carveols. The predominance …
Number of citations: 82 pubs.acs.org
Y Noma, H Nishimura - Agricultural and biological chemistry, 1987 - academic.oup.com
… conversion of (-)-cis-carveol were identified as Streptomyces … 6, while ( + )-cis-carveol is metabolized to major product 4 in … from (-)cis-carveol and (+ )-cis-carveol, respectively, indicates …
Number of citations: 23 academic.oup.com
KL Ringer, EM Davis, R Croteau - Plant physiology, 2005 - academic.oup.com
The essential oils of peppermint (Mentha x piperita) and spearmint (Mentha spicata) are distinguished by the oxygenation position on the p-menthane ring of the constitutive …
Number of citations: 165 academic.oup.com
RF Valeev, NK Selezneva, ZA Starikova… - Mendeleev …, 2010 - istina.msu.ru
… This work presents a new skeleton rearrangement of cis-carveol, which accompanied the bromination of the latter by NBS. Wolinsky et al.described the Favorsky type rearrangement …
Number of citations: 8 istina.msu.ru
CSR Tecelão, F van Keulen… - Journal of Molecular …, 2001 - Elsevier
… Thus, besides (−)-carvone, pure (−)-cis-carveol can be … was developed for the recovery of carvone and cis-carveol. … to accumulation of (−)-cis-carveol. Biomass was tentatively recovered …
Number of citations: 38 www.sciencedirect.com

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